molecular formula C14H21NO2 B11169778 N-[(2-methoxyphenyl)methyl]-2-methylpentanamide

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide

Cat. No.: B11169778
M. Wt: 235.32 g/mol
InChI Key: NFOYMJJWGSYYJL-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a methylpentanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-2-methylpentanamide typically involves the reaction of 2-methoxybenzylamine with 2-methylpentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-methoxyphenyl)methyl]-2-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxylated derivative.

    Reduction: The amide group can be reduced to form an amine, resulting in the formation of N-[(2-methoxyphenyl)methyl]-2-methylpentanamine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-[(2-methoxyphenyl)methyl]-2-methylpentanamine: A reduced form of the compound with an amine group instead of an amide group.

    N-[(2-methoxyphenyl)methyl]-2-methylpentanoic acid: An oxidized form of the compound with a carboxylic acid group instead of an amide group.

    N-[(2-methoxyphenyl)methyl]-2-methylpentanol: A hydroxylated derivative with a hydroxyl group instead of an amide group.

Uniqueness: N-[(2-methoxyphenyl)methyl]-2-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide group provides stability and resistance to hydrolysis, while the methoxyphenyl group contributes to its potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide

InChI

InChI=1S/C14H21NO2/c1-4-7-11(2)14(16)15-10-12-8-5-6-9-13(12)17-3/h5-6,8-9,11H,4,7,10H2,1-3H3,(H,15,16)

InChI Key

NFOYMJJWGSYYJL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCC1=CC=CC=C1OC

Origin of Product

United States

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